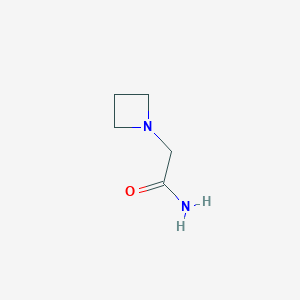![molecular formula C9H5F2NO2S B12953853 2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B12953853.png)
2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a difluoromethyl group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid typically involves the difluoromethylation of benzothiazole derivatives. One common method is the reaction of benzothiazole-6-carboxylic acid with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: It can affect various cellular pathways, including those related to apoptosis (programmed cell death), cell cycle regulation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole-6-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)benzothiazole: Similar structure but without the carboxylic acid group, leading to different applications and reactivity.
2-(Difluoromethyl)benzo[d]thiazole-6-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
2-(Difluoromethyl)benzo[d]thiazole-6-carboxylic acid is unique due to the presence of both the difluoromethyl and carboxylic acid groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Propriétés
Formule moléculaire |
C9H5F2NO2S |
|---|---|
Poids moléculaire |
229.21 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO2S/c10-7(11)8-12-5-2-1-4(9(13)14)3-6(5)15-8/h1-3,7H,(H,13,14) |
Clé InChI |
IAIJFFDCHBCUEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tridecanethioate;azane](/img/structure/B12953792.png)


![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)







